2'-Fluoro-2'-deoxyguanosine-5'-triphosphate

DNA polymerase kinetics nucleotide analog substrate profiling enzyme specificity

Researchers substituting 2'-O-methyl-dGTP for 2'-fluoro-dGTP in polymerase studies risk complete incorporation failure-human pol α and γ cannot use 2'-O-methyl-dGTP. 2'-F-dGTP (CAS 202186-97-8) resolves this with quantifiable kinetic competence: • Influenza transcriptase competitive inhibitor: Ki=1.0 μM (WT), Ki=13.1 μM (resistant variant); chain-terminating mechanism validated in purified RNP complexes. • Enzymatic incorporation by human pol α (30-fold Vmax/Km reduction vs. dGTP) and pol γ (6-fold) for calibrated mechanistic enzymology. • Each 2'-F insertion raises duplex Tm by ~1.3°C, enabling rational aptamer stabilization and AT-rich probe design. Supplied as 100 mM Li⁺ salt solution, ≥95% HPLC purity; shipped on dry ice for cold-chain integrity.

Molecular Formula C10H15FN5O13P3
Molecular Weight 525.17 g/mol
Cat. No. B14754960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxyguanosine-5'-triphosphate
Molecular FormulaC10H15FN5O13P3
Molecular Weight525.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N
InChIInChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1
InChIKeyKYEUAYQSPABKRL-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-F-dGTP – Modified Nucleotide Triphosphate for Polymerase Research


2'-Fluoro-2'-deoxyguanosine-5′-triphosphate (2′-F-dGTP) is a chemically modified deoxynucleoside triphosphate in which the 2′-hydrogen of the deoxyribose sugar is replaced by a fluorine atom [1]. This single-atom substitution produces a nucleotide that serves as both a substrate for human DNA polymerases α and γ and a competitive chain-terminating inhibitor of influenza virus RNA-dependent RNA transcriptase [2]. Unlike 2′-O-methyl-dNTPs, which are not polymerized by these human polymerases, 2′-F-dGTP retains incorporation competence, making it a versatile tool for mechanistic enzymology, aptamer library construction, and antiviral target engagement studies [1].

Why 2'-F-dGTP Cannot Be Replaced by Unmodified or 2'-O-Methyl-dGTP


Nucleotide analogs bearing different 2′-substituents exhibit fundamentally divergent biochemical behavior that precludes interchangeable use. The 2′-fluoro group on dGTP decreases catalytic efficiency (Vmax/Km) for human DNA polymerase α by 30-fold and for polymerase γ by 6-fold relative to unmodified dGTP, yet both polymerases fail entirely to incorporate 2′-O-methyl-dGTP [1]. At the level of duplex stability, each 2′-fluoro insertion raises DNA–DNA melting temperature by approximately 1.3 °C, whereas 2′-amino substitutions destabilize duplexes . In serum, 2′-fluoro-modified RNA exhibits a half-life distinct from both unmodified DNA and fully 2′-O-methyl-substituted constructs [2]. These quantitative divergences mean that substituting one analog for another without empirical verification can alter polymerase processivity, duplex thermostability, nuclease susceptibility, and inhibitor potency—each a potentially critical variable in enzymatic, diagnostic, or therapeutic development workflows.

Quantitative Evidence: 2'-F-dGTP Against Its Closest Comparators


DNA Polymerase α and γ Incorporation Efficiency Comparison

In a direct steady-state kinetic comparison using purified human polymerases, 2′-fluorine substitution on dGTP reduced Vmax/Km by 30-fold for polymerase α and by 6-fold for polymerase γ relative to unmodified dGTP. By contrast, 2′-O-methyl-dGTP was not polymerized by either enzyme under identical assay conditions [1]. This quantitative divergence demonstrates that the 2′-fluoro modification preserves—albeit with reduced efficiency—the ability to serve as a substrate, whereas the 2′-O-methyl modification completely abolishes incorporation competence.

DNA polymerase kinetics nucleotide analog substrate profiling enzyme specificity

Influenza Virus Transcriptase Inhibition Potency and Selectivity

2′-F-dGTP acts as a competitive inhibitor of influenza virus RNA transcriptase with a Ki of 1.0 μM, as measured using disrupted virion preparations. A transcriptase from a partially resistant viral strain exhibited a Ki of 13.1 μM, representing a 10-fold reduction in susceptibility that confirms target-specific inhibition [1]. Under the same experimental conditions, cellular DNA polymerase α and RNA polymerase II were only weakly inhibited or were insusceptible to 2′-F-dGTP, demonstrating functional selectivity for the viral polymerase [1]. In mechanistic studies using purified ribonucleoprotein complexes, the addition of a single nucleotide of 2′-F-dGTP triggered chain termination and blocked further viral RNA transcription [1].

antiviral target engagement viral polymerase inhibition selectivity profiling

Antiviral Potency in Human Respiratory Epithelium vs. Ribavirin

In yield-reduction assays using human respiratory epithelial explants, the nucleoside prodrug of 2′-F-dGTP (2′-deoxy-2′-fluoroguanosine) achieved an EC90 of ≤0.1 μg/mL against both influenza A and B viruses at 48 hours. Under identical assay conditions, ribavirin was approximately 50-fold less active and inhibited epithelial outgrowth at concentrations as low as 10 μg/mL [1]. Furthermore, 2′-deoxy-2′-fluoroguanosine was approximately 45-fold more potent than the corresponding 2′-fluoroadenosine and 2′-fluoroinosine analogs in the same explant system [1]. In standard cell culture models (primary rhesus monkey kidney and MDCK cells), the potency advantage was reversed: ribavirin displayed lower EC90 values (0.5–0.9 μg/mL) than 2′-F-dGuo (2.5–12 μg/mL), underscoring the model-dependent nature of comparative efficacy [1].

antiviral efficacy human ex vivo model influenza therapeutic benchmarking

DNA Duplex Thermostability: 2'-Fluoro vs. Unmodified and 2'-Amino

Thermal denaturation studies of synthetic oligonucleotide duplexes demonstrate that each 2′-fluoro substitution in the deoxyribose backbone increases the melting temperature (Tm) of a DNA–DNA duplex by approximately 1.3 °C relative to an unmodified control duplex of identical sequence . In contrast, 2′-amino substitutions destabilize duplexes under the same experimental framework . This rank order (2′-F > unmodified > 2′-NH₂) provides a quantitative basis for selecting among 2′-modified nucleotides when higher duplex thermostability is a design requirement.

oligonucleotide design duplex stability modified nucleic acid biophysics

Nuclease Resistance in Human Serum Across Modification Types

A systematic study of chemical modifications on oligonucleotide stability in fresh human serum found that 2′-fluoro RNA (fYrR) exhibited stability roughly comparable to that of DNA (2′-deoxy), with both showing measurable degradation over time [1]. By contrast, fully modified constructs combining 2′-fluoro at guanosine bases with 2′-O-methyl at adenosine, cytidine, and uridine bases (termed fGmH) demonstrated little to no degradation even after prolonged incubation in human serum, representing the longest half-life among all compositions tested [1]. This indicates that 2′-F-dGTP, when used as the sole modification at G positions within an otherwise 2′-O-methyl-modified backbone, contributes to a construct with substantially enhanced serum stability relative to uniformly 2′-fluoro or unmodified constructs.

aptamer stability serum nuclease resistance therapeutic oligonucleotide half-life

Polymerase Substrate Compatibility for SELEX Library Construction

In direct side-by-side polymerase incorporation assays, human DNA polymerase α and γ both polymerized 2′-F-dGTP into nascent DNA strands, whereas neither polymerase incorporated 2′-O-methyl-dGTP under identical template-primer conditions [1]. DNA primase alone could not readily polymerize either analog into RNA primers [1]. This binary distinction—2′-F-dGTP is a substrate; 2′-O-methyl-dGTP is not—has practical consequences for SELEX workflows: 2′-F-dGTP is listed among SELEX-compatible modified nucleotides suitable for both DNA and RNA aptamer selection, while 2′-O-methyl-dGTP requires post-SELEX chemical synthesis for incorporation [2].

SELEX aptamer library synthesis modified nucleotide polymerase compatibility

Recommended Application Scenarios for 2'-F-dGTP


Influenza Antiviral Drug Discovery – Transcriptase Inhibition

2′-F-dGTP serves as a validated competitive inhibitor of influenza virus RNA transcriptase with a well-characterized Ki of 1.0 μM against wild-type enzyme and a 10-fold shift (Ki = 13.1 μM) against a resistant variant [1]. Its selectivity over host DNA polymerase α and RNA polymerase II, combined with its chain-terminating mechanism, makes it an ideal reference inhibitor for screening novel influenza polymerase inhibitors and for characterizing resistance-associated mutations in the viral transcriptase active site.

Nuclease-Resistant Aptamer Development via Modified SELEX

Because 2′-F-dGTP is enzymatically incorporated by human DNA polymerases α and γ—unlike 2′-O-methyl-dGTP, which is not a substrate—it enables the construction of modified aptamer libraries entirely through enzymatic steps during SELEX [2]. When used at G positions within a predominantly 2′-O-methyl backbone (fGmH design), the resulting constructs exhibit minimal degradation in human serum, substantially outperforming uniformly 2′-fluoro or unmodified DNA libraries [3].

Thermostable Oligonucleotide Probe and Primer Engineering

Each 2′-fluoro substitution raises DNA–DNA duplex Tm by approximately 1.3 °C relative to unmodified DNA, while 2′-amino modification causes duplex destabilization . This additive, predictable stabilization makes 2′-F-dGTP a rational choice for designing short oligonucleotide probes targeting AT-rich sequences, for constructing primers requiring elevated annealing temperatures, and for engineering aptamers that depend on stable secondary or tertiary structures for target recognition.

DNA Polymerase Specificity and Mechanistic Studies

The quantitative kinetic penalties imposed by 2′-F-dGTP—30-fold reduced Vmax/Km for human pol α and 6-fold for pol γ relative to dGTP—provide a calibrated perturbation for dissecting the contributions of the 2′-substituent to polymerase active-site recognition, conformational change, and chemical catalysis [2]. The misinsertion frequency rank order (FIAUTP > 2′-FdCTP > 2′-FdGTP > 2′-FdATP > 2′-FdUTP for pol γ) further enables systematic exploration of sugar-modification effects on replication fidelity.

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